Theaspirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Potential role in cancer prevention:

Theaspirane, a terpene found in black tea, has shown promise in preliminary studies for its potential anti-cancer properties. In vitro studies suggest it may induce apoptosis (programmed cell death) in various human cancer cell lines, including those from breast, lung, and colon cancers []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action. Additionally, in vivo studies and clinical trials are crucial to assess the efficacy and safety of Theaspirane in humans.

Anti-inflammatory properties:

Studies suggest Theaspirane may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha, in certain cell types []. These findings suggest its potential role in managing inflammatory conditions, but further investigation is necessary to elucidate its specific mechanisms and translate this potential into clinical applications.

Neuroprotective effects:

Emerging research explores the potential neuroprotective properties of Theaspirane. Studies indicate it may protect neurons from oxidative stress-induced damage, which is implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, these studies are primarily in vitro, and further research is needed to understand its potential benefits in vivo and in humans.

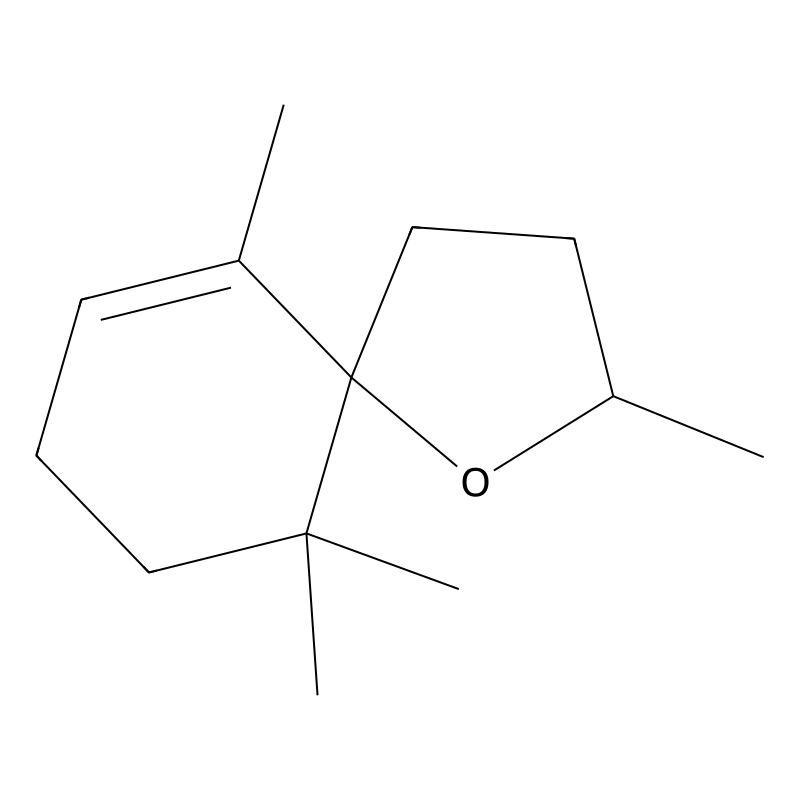

Theaspirane is a chemical compound classified as a norisoprenoid, with the molecular formula C₁₃H₂₂O and a molecular weight of 194.32 g/mol. It is primarily found in various essential oils, notably raspberry oil and passion fruit oil, contributing to their flavor profiles. Theaspirane possesses a unique structure characterized by its spirocyclic framework, which includes two stereocenters, allowing for multiple stereoisomers. Its boiling point is approximately 237.39 °C, and it has a melting point of about 39.41 °C .

Research indicates that theaspirane exhibits low toxicity and is not genotoxic. Toxicological assessments have shown that it does not cause skin sensitization and has a favorable safety profile for use in fragrance applications. The compound has been evaluated for various toxicity endpoints, including reproductive and local respiratory toxicity, with results suggesting it is safe at typical exposure levels .

Theaspirane can be synthesized through several methods:

- From β-Ionone: A notable synthesis route involves converting β-ionone into theaspirane through dihydro-β-ionol using aluminum chloride as a catalyst .

- Selenium-Mediated Electrochemical Oxidation: This method utilizes selenium to facilitate the conversion of α-dihydroionol into theaspirane .

- Simplified Production Techniques: Various patents describe methods for producing optically active forms of theaspirane with high purity .

Theaspirane finds applications primarily in the fragrance industry due to its pleasant aroma, which resembles fruity notes. It is used in perfumes and flavorings, enhancing the sensory experience of various products. Additionally, its low toxicity makes it suitable for use in cosmetic formulations .

Theaspirane shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Similarity Score | Unique Features |

|---|---|---|---|

| 1-Oxaspiro [4.5]deca-3,6-diene | C₁₄H₂₂O | 0.83 | Higher molecular weight; more complex structure |

| 4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one | C₁₃H₁₈O₂ | 0.69 | Contains additional functional groups |

| trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | C₁₄H₁₉BrO | 0.63 | Incorporates bromine substituent |

| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C₈H₈O₂ | 0.64 | Features a bicyclic structure |

| Spiro[isochroman-1,4'-piperidine] | C₁₄H₁₅N | 0.62 | Contains a nitrogen atom in the ring |

Theaspirane's unique spirocyclic structure differentiates it from these compounds, making it particularly valuable in flavor chemistry and fragrance applications due to its specific sensory attributes .

Theaspirane, a bicyclic compound with the molecular formula C13H22O, is characterized by its unique 1-oxaspiro[4.5]dec-6-ene structure with 2,6,10,10-tetramethyl substituents [1] [2]. The traditional synthesis of theaspirane has historically relied on β-ionone as the primary starting material, establishing a foundation for subsequent methodological developments in this field [9].

The conventional synthetic pathway begins with the reduction of β-ionone to dihydro-β-ionol using sodium-ammonia reduction in the presence of aluminum chloride hexahydrate [9]. This initial step typically achieves yields of approximately 77% and produces a non-stereoselective product that serves as the key intermediate for subsequent transformations [9]. The reaction proceeds under reflux conditions, requiring careful handling of reactive reagents and extended reaction times [9].

Following the reduction step, the dihydro-β-ionol undergoes bromination using cupric bromide at room temperature, yielding a brominated intermediate with yields ranging from 65-75% [9]. This intermediate, while crucial for the synthetic pathway, presents no stereoselectivity, which impacts the stereochemical outcome of the final product [9]. The brominated intermediate subsequently undergoes dehydrobromination in the presence of calcium carbonate under heating conditions, resulting in a mixture of (E)-theaspirane and (Z)-theaspirane isomers with yields between 60-70% [9].

| Step | Reagents | Conditions | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Reduction of β-ionone | Sodium-ammonia, AlCl3·6H2O | Reflux | Dihydro-β-ionol | 77 | None |

| Bromination | Cupric bromide | Room temperature | Brominated intermediate | 65-75 | None |

| Dehydrobromination | Calcium carbonate | Heat | Mixture of (E)/(Z)-theaspirane | 60-70 | Low |

| Cyclization | Acid catalyst | Heat | Final theaspirane isomers | 50-60 | Low |

The final cyclization step employs acid catalysis under heating conditions to form the oxaspiro ring system characteristic of theaspirane [9]. This step typically yields the final theaspirane isomers in moderate yields of 50-60% with low stereoselectivity [9]. The traditional synthesis, while effective for producing theaspirane, presents several limitations including low stereoselectivity, moderate yields, and the requirement for harsh reaction conditions [9] [11].

Alternative approaches within the traditional framework include the use of different reducing agents for the initial conversion of β-ionone, such as hydrogen with nickel Raney catalyst or tributyltin hydride with palladium catalysts [12]. These modifications can offer selective reduction of specific bonds but may introduce challenges related to catalyst sensitivity and potential over-reduction [12].

Microwave-Assisted Stereoselective Synthesis

Microwave-assisted synthesis represents a significant advancement in theaspirane production, offering enhanced efficiency, reduced reaction times, and improved stereoselectivity compared to traditional methods [3] [4]. This approach has been particularly valuable for the stereoselective synthesis of specific theaspirane isomers, such as (2R,5S)-theaspirane, which has applications in agricultural pest management as a kairomone for banana weevils [3] [19].

The microwave-assisted synthetic pathway comprises five principal steps, beginning with the reduction of dihydro-β-ionone using sodium borohydride under microwave conditions [3]. This initial step achieves quantitative yields and significantly reduces reaction time compared to conventional heating methods [3]. The non-stereospecific dihydro-β-ionol produced is of sufficient purity for direct use in subsequent steps without additional purification [3].

| Step | Reagents | Conditions | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Reduction of dihydro-β-ionone | Sodium borohydride | Microwave, short time | Dihydro-β-ionol | Quantitative | None |

| Lipase-mediated kinetic resolution | Lipase enzyme | Microwave, optimized | Enantiomerically enriched intermediate | 100 | High (>99% e.e.) |

| Hydrolysis | 25% NaOH in ethanol | 80°C, 30 min | Alcohol with high e.e. | 100 | High (>99% e.e.) |

| Microwave-assisted cyclization | SeO2, 2-methyltetrahydrofuran | 80°C, 30 min microwave | (2R,5S)-theaspirane | 71-73 | High (>99% d.e.) |

| Chromatographic separation | Neutral alumina | Hexane/ethyl acetate gradient | Pure (2R,5S)-theaspirane | >99 | High (>99% e.e., >99% d.e.) |

The second step involves lipase-mediated kinetic resolution under microwave-assisted conditions, which introduces stereoselectivity to the synthesis [3]. This enzymatic resolution achieves remarkably high enantiomeric excess and demonstrates superior optimization of the solvent/temperature/enzyme/substrate system compared to conventional methods [3]. The microwave-assisted kinetic resolution exhibits significantly higher selectivity with an enantiomeric ratio (E) of 15,198, substantially exceeding previously reported values (E = 1,377) [3].

Following the enzymatic resolution, the intermediate undergoes hydrolysis with 25% sodium hydroxide in ethanol at 80°C, yielding an alcohol with high enantiomeric excess (>99% e.e.) in quantitative yield [3]. This step benefits from microwave assistance, reducing the reaction time from several hours to just 30 minutes [3].

The most challenging step in the synthesis is the cyclization reaction, which has been optimized through extensive study of experimental conditions [3]. The microwave-assisted cyclization employs selenium dioxide in 2-methyltetrahydrofuran at 80°C for 30 minutes, achieving yields of 71-73% with high diastereomeric excess [3]. Notably, this approach minimizes the quantity of selenium dioxide required, reducing waste generation and environmental impact [3].

The final step involves chromatographic separation of diastereomers using neutral alumina with a hexane/ethyl acetate gradient, yielding the pure (2R,5S)-theaspirane with >99% enantiomeric and diastereomeric excess [3] [19]. This microwave-assisted approach demonstrates scalability, with gram-scale synthesis achieving comparable yields (70%) to milligram-scale reactions [3].

Enzymatic Kinetic Resolution for Enantiomer Production

Enzymatic kinetic resolution represents a powerful approach for the production of enantiomerically pure theaspirane isomers, leveraging the inherent stereoselectivity of enzymes to achieve high optical purity [3] [10]. This methodology is particularly valuable for obtaining specific enantiomers that may possess distinct properties or applications [12].

The principle of enzymatic kinetic resolution relies on the differential reactivity of enzymes toward enantiomers of a racemic mixture, allowing for the selective transformation of one enantiomer while leaving the other unchanged [14]. In the context of theaspirane synthesis, several enzymatic approaches have been developed, each offering unique advantages and considerations [3] [10] [13].

| Method | Enzyme | Substrate | Conditions | Enantiomeric Ratio (E) | Max Theoretical Yield (%) | Practical Yield (%) |

|---|---|---|---|---|---|---|

| Lipase-mediated acetylation | Lipase PS | Racemic dihydro-β-ionol | Organic solvent, vinyl acetate | 15,198 | 50 | 45-49 |

| Lipase-mediated hydrolysis | Candida rugosa lipase | Racemic acetate | Buffer system, pH control | 67.5 | 50 | 45-48 |

| Transaminase-catalyzed resolution | ω-Transaminase | Racemic amine intermediate | Amine donor, PLP cofactor | Variable | 50 | 40-45 |

| Alcohol dehydrogenase-mediated resolution | Alcohol dehydrogenase | Racemic ketone intermediate | NADPH cofactor, buffer system | High | 50 | 40-45 |

Lipase-mediated acetylation represents one of the most effective approaches for theaspirane enantiomer production [3]. This method employs Lipase PS to selectively acetylate one enantiomer of racemic dihydro-β-ionol in the presence of vinyl acetate as an acyl donor [3]. The exceptional stereoselectivity of this approach is evidenced by its remarkably high enantiomeric ratio (E = 15,198), indicating near-perfect discrimination between enantiomers [3]. This method typically achieves practical yields of 45-49%, approaching the theoretical maximum of 50% for kinetic resolution [3].

Alternative enzymatic approaches include lipase-mediated hydrolysis using Candida rugosa lipase, which selectively hydrolyzes one enantiomer of a racemic acetate intermediate [10]. This method demonstrates good stereoselectivity with an enantiomeric ratio of 67.5 and practical yields of 45-48% [10]. The efficiency of this approach depends significantly on factors such as the type of lipase, reaction medium, and acyl group donor [10].

Transaminase-catalyzed resolution offers another enzymatic pathway for theaspirane enantiomer production, utilizing ω-transaminase to selectively transform one enantiomer of a racemic amine intermediate [14]. This approach requires an amine donor and pyridoxal phosphate as a cofactor, with practical yields typically ranging from 40-45% [14]. The stereoselectivity of transaminase-catalyzed resolution can be influenced by various factors, including substrate concentration, ionic strength, and the presence of organic solvents [14].

Alcohol dehydrogenase-mediated resolution provides an additional enzymatic approach, selectively transforming one enantiomer of a racemic ketone intermediate using nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) as a cofactor [13]. This method demonstrates high stereoselectivity and achieves practical yields of 40-45% [13].

A significant limitation of enzymatic kinetic resolution is the theoretical maximum yield of 50%, as only one enantiomer of the racemic mixture is selectively transformed [14] [18]. To overcome this limitation, dynamic kinetic resolution approaches have been developed, combining enzymatic resolution with in situ racemization of the unreacted enantiomer to potentially achieve yields approaching 100% [18] [20].

Green Chemistry Approaches in Cyclization Reactions

Green chemistry approaches to theaspirane synthesis have emerged as a response to environmental concerns associated with traditional methods, focusing on principles such as waste prevention, energy efficiency, and the use of safer solvents and catalysts [3] [21]. These approaches are particularly relevant to cyclization reactions, which represent a critical step in theaspirane synthesis [3] [11].

Microwave-assisted cyclization exemplifies the application of green chemistry principles to theaspirane synthesis, offering significant energy efficiency through reduced reaction times [3]. This approach employs optimized quantities of selenium dioxide in 2-methyltetrahydrofuran, achieving yields of 70-73% with reaction times of just 30 minutes compared to hours required for conventional heating methods [3]. The energy savings and reduced environmental impact make this approach particularly attractive from a sustainability perspective [3] [19].

| Approach | Green Chemistry Principle | Reagents | Conditions | Advantages | Yield (%) |

|---|---|---|---|---|---|

| Microwave-assisted cyclization | Energy efficiency | SeO2 (minimized) | Microwave, 80°C, 30 min | Reduced reaction time, energy saving | 70-73 |

| Ionic liquid-mediated cyclization | Alternative solvents | Ionic liquid, acid catalyst | Room temperature to 80°C | Recyclable solvent, mild conditions | 65-75 |

| Solvent-free conditions | Waste prevention | Solid-phase catalyst | Heat, solvent-free | No solvent waste, simplified purification | 60-70 |

| Catalytic cyclization | Catalysis | Palladium catalyst | Room temperature, green solvent | Low catalyst loading, high selectivity | 65-75 |

| Selenium dioxide optimization | Atom economy | SeO2 (optimized stoichiometry) | 80°C, 2-methyltetrahydrofuran | Minimized toxic reagent, high yield | 73 |

Ionic liquid-mediated cyclization represents another green chemistry approach, utilizing ionic liquids as alternative solvents for the cyclization reaction [21]. This method offers advantages such as recyclable solvents and mild reaction conditions, achieving yields of 65-75% [21]. The non-volatile nature of ionic liquids reduces emissions of volatile organic compounds, aligning with green chemistry principles [21].

Solvent-free conditions for cyclization reactions eliminate the need for conventional organic solvents, significantly reducing waste generation and simplifying purification processes [21]. This approach typically employs solid-phase catalysts under heating conditions, achieving yields of 60-70% [21]. The absence of solvent waste represents a substantial environmental benefit, though challenges may arise related to heat transfer and mixing efficiency [21].

Catalytic cyclization approaches, particularly those employing palladium catalysts, demonstrate the principle of catalysis as a fundamental aspect of green chemistry [11]. The palladium(II)-catalyzed oxaspirocyclization of diene alcohols to form theaspirane derivatives achieves yields of 65-75% under mild conditions [11]. The outcome of this cyclization is highly dependent on the solvent employed, with water-acetic acid mixtures favoring the formation of allylic alcohols and strong non-nucleophilic acids promoting the formation of vitispirane derivatives [11].

Optimization of selenium dioxide stoichiometry in cyclization reactions exemplifies the principle of atom economy in green chemistry [3]. Through careful study of reaction conditions, the minimum quantity of selenium dioxide required for effective cyclization has been determined, achieving yields of 73% while minimizing the use of this toxic reagent [3]. This optimization is particularly significant given the environmental concerns associated with selenium compounds [3].

Alternative catalysts for cyclization reactions include ion-exchange resins such as Amberlyst-15, which catalyze the oxaspirocyclization of racemic diols to form theaspirane isomers in nearly quantitative yields [16]. This approach offers advantages such as catalyst recyclability and mild reaction conditions, representing a more environmentally benign alternative to traditional acid catalysis [16].

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 161 of 162 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes